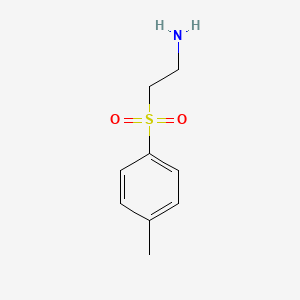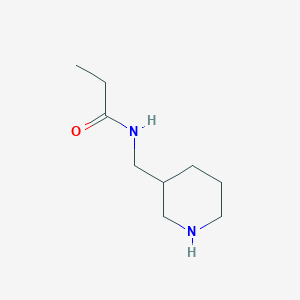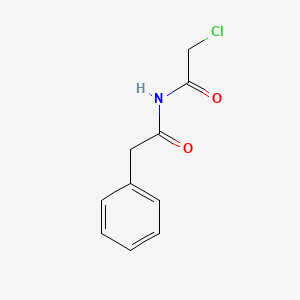
2-Chloro-N-phenylacetyl-acetamide
Descripción general
Descripción
2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .
Synthesis Analysis
The synthesis of N-(substituted phenyl)-2-chloroacetamides involves reacting aniline with chloroacetylchloride . The biological activity of chloroacetamides varies with the position of substituents bound to the phenyl ring .Molecular Structure Analysis
The molecular formula of 2-Chloro-N-phenylacetyl-acetamide is C10H10ClNO2 . The InChI code is 1S/C10H10ClNO2/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) .Chemical Reactions Analysis
The biological activity of chloroacetamides varies with the position of substituents bound to the phenyl ring . This explains why some molecules are more effective against Gram-negative than Gram-positive bacteria or C. albicans .Physical and Chemical Properties Analysis
The physical form of this compound is solid . The storage temperature is between 2-8°C in an inert atmosphere .Mecanismo De Acción
Target of Action
It has been shown to exhibit antifungal activity against different strains ofAspergillus niger . Therefore, it can be inferred that the compound likely interacts with key proteins or enzymes in the fungal cells that are essential for their growth and survival.
Mode of Action
It has been suggested that the compound interacts with ergosterol in the plasma membrane . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. The compound’s interaction with ergosterol could alter the membrane’s properties, leading to increased permeability and eventual cell death .
Biochemical Pathways
For instance, it may disrupt ergosterol biosynthesis, a vital process for maintaining the integrity and function of the fungal cell membrane .
Pharmacokinetics
In silico studies predict that the compound has favorable physicochemical parameters, good oral bioavailability, and absorption in the gastrointestinal tract . It is also suggested that the compound can cross the blood-brain barrier and inhibit CYP1A2 , an enzyme involved in drug metabolism.
Result of Action
The primary result of the action of 2-Chloro-N-phenylacetyl-acetamide is the inhibition of fungal growth. The compound has been shown to inhibit conidia germination and exhibit fungicidal activity against different strains of Aspergillus niger . At concentrations of 50 to 500 µg/mL, it has little hemolytic effect and a protective effect for type A and O red blood cells .
Safety and Hazards
Direcciones Futuras
The compounds bearing the halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, are among the most active thanks to high lipophilicity, which allows them to pass rapidly through the phospholipid bilayer of the cell membrane . They are the most promising compounds for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .
Análisis Bioquímico
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-(2-chloroacetyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-10(14)12-9(13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFPDCYXEHCGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397348 | |
| Record name | 2-Chloro-N-phenylacetyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-91-9 | |
| Record name | 2-Chloro-N-phenylacetyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


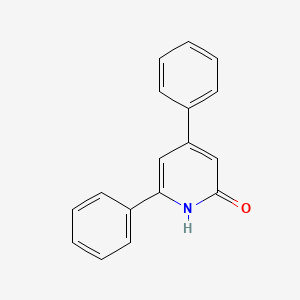
![2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid](/img/structure/B1622998.png)
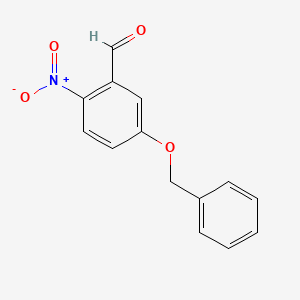
![2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide](/img/structure/B1623000.png)

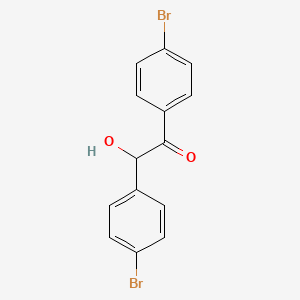

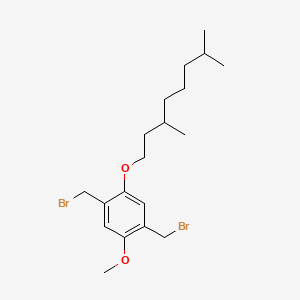
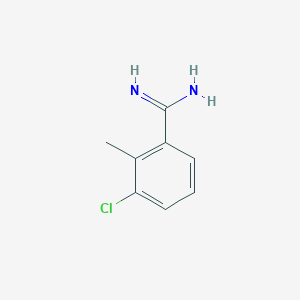

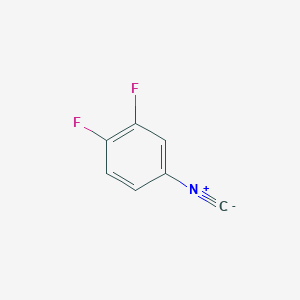
![4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1623012.png)
